[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 150.65 g/mol. It is classified as a hydrazine derivative, which is significant in organic synthesis and medicinal chemistry due to its reactive hydrazine functional group. The compound is characterized by its unique cyclopropyl structure, which contributes to its chemical reactivity and potential biological activity.
The synthesis of [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride typically involves the reaction of (2,2-Dimethylcyclopropyl)methyl chloride with hydrazine hydrate. This reaction is conducted in the presence of a suitable solvent such as ethanol or methanol, which facilitates the nucleophilic substitution necessary for the formation of the hydrazine derivative.
The molecular structure of [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride features a hydrazine group (-N-N-) linked to a cyclopropyl substituent. The compound's stereochemistry is crucial for its biological activity and reactivity.
InChI=1S/C6H14N2.ClH/c1-6(2)3-5(6)4-8-7;/h5,8H,3-4,7H2,1-2H3;1H
VOAUUMIBHGYLOD-UHFFFAOYSA-N
These identifiers are essential for database searches and chemical informatics applications.
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride can participate in various chemical reactions:
The reactions can yield several products including substituted cyclopropyl compounds and various hydrazine derivatives that have applications in further synthetic pathways.
The mechanism of action for [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This reactivity underpins its potential therapeutic applications in medicinal chemistry.
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride has several notable applications:
This compound's unique structure and reactivity make it an important subject of study within organic chemistry and related fields.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0